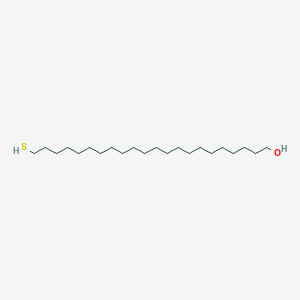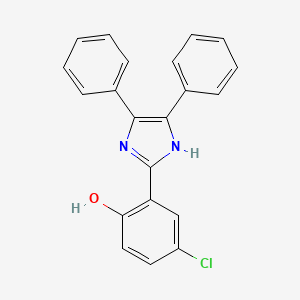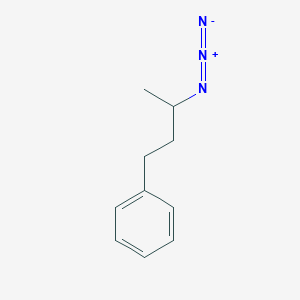
Benzene, (3-azidobutyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzene, (3-azidobutyl)-: is an organic compound that features a benzene ring substituted with a 3-azidobutyl group. This compound is part of the broader class of aromatic hydrocarbons, which are known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring. The azido group (-N₃) attached to the butyl chain introduces additional reactivity, making this compound of interest in various chemical and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, (3-azidobutyl)- typically involves the introduction of the azido group to a butyl chain, which is then attached to a benzene ring. One common method is the nucleophilic substitution reaction where a halogenated butylbenzene reacts with sodium azide (NaN₃) under appropriate conditions. For example: [ \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{Br} + \text{NaN}_3 \rightarrow \text{C}_6\text{H}_5\text{CH}_2\text{CH}_2\text{CH}_2\text{CH}_2\text{N}_3 + \text{NaBr} ]
Industrial Production Methods: Industrial production of Benzene, (3-azidobutyl)- may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
化学反应分析
Types of Reactions:
Oxidation: Benzene, (3-azidobutyl)- can undergo oxidation reactions, particularly at the benzylic position. For instance, treatment with potassium permanganate (KMnO₄) can oxidize the benzylic carbon to a carboxylic acid.
Reduction: The azido group can be reduced to an amine using reducing agents like hydrogen gas (H₂) in the presence of a palladium catalyst.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic conditions.
Reduction: H₂ with a palladium catalyst.
Substitution: Concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) for nitration.
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Amino-substituted butylbenzene.
Substitution: Nitrobenzene, halobenzene, etc.
科学研究应用
Chemistry: Benzene, (3-azidobutyl)- is used as an intermediate in organic synthesis, particularly in the preparation of more complex aromatic compounds. Its azido group can be transformed into various functional groups, making it a versatile building block.
Biology and Medicine: In biological research, azido compounds are often used in click chemistry for labeling and tracking biomolecules. Benzene, (3-azidobutyl)- can be employed in such applications to study protein interactions and cellular processes.
Industry: This compound finds applications in the production of polymers and materials with specific properties. The azido group can participate in cross-linking reactions, enhancing the mechanical strength and durability of materials.
作用机制
The azido group in Benzene, (3-azidobutyl)- is highly reactive and can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles. This reaction mechanism involves the interaction of the azido group with alkynes or alkenes, leading to the formation of stable triazole rings. The benzene ring provides a stable framework, while the azido group introduces reactivity, allowing for diverse chemical transformations.
相似化合物的比较
Benzyl azide: Similar structure but with a shorter alkyl chain.
Phenyl azide: Lacks the butyl chain, making it less versatile in certain applications.
4-Azidobutylbenzene: Similar structure but with the azido group at a different position on the butyl chain.
Uniqueness: Benzene, (3-azidobutyl)- is unique due to the specific positioning of the azido group on the butyl chain, which can influence its reactivity and the types of reactions it can undergo. This compound’s structure allows for targeted modifications and applications in various fields, making it a valuable chemical in both research and industry.
属性
CAS 编号 |
166327-12-4 |
|---|---|
分子式 |
C10H13N3 |
分子量 |
175.23 g/mol |
IUPAC 名称 |
3-azidobutylbenzene |
InChI |
InChI=1S/C10H13N3/c1-9(12-13-11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI 键 |
ATSYLQAKLUUERQ-UHFFFAOYSA-N |
规范 SMILES |
CC(CCC1=CC=CC=C1)N=[N+]=[N-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-(trifluoromethyl)-](/img/structure/B14267764.png)
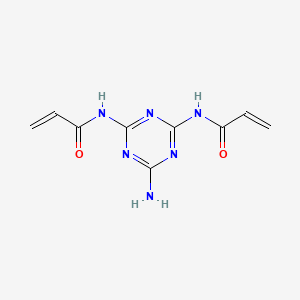
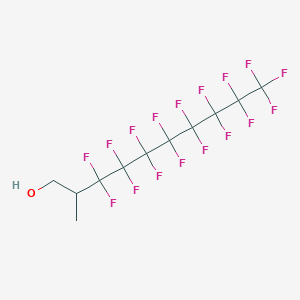
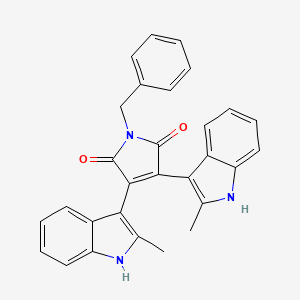
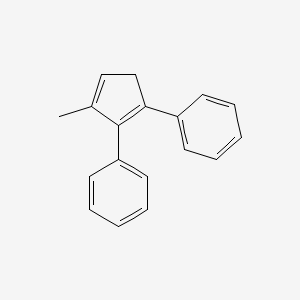
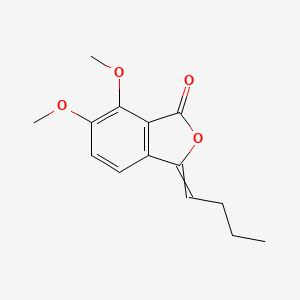
![2-(2H-Naphtho[1,2-d][1,2,3]triazol-2-yl)-4-octylphenol](/img/structure/B14267782.png)

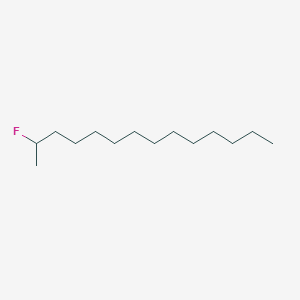
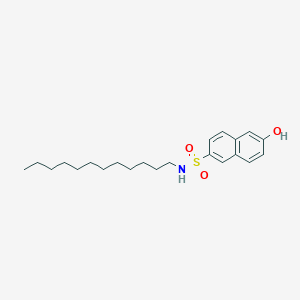
![2,6-Dimethyl-4-[3-(3-methylcyclohexyl)cyclopentyl]morpholine](/img/structure/B14267810.png)
![1-Methyl-3-methylidene-9-oxabicyclo[3.3.1]nonane](/img/structure/B14267823.png)
